Ethyl 3-chloro-2,2-dimethylbut-3-enoate
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Overview
Description
Ethyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . It is a chlorinated ester, which is often used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2,2-dimethylbut-3-enoate using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,2-dimethylbut-3-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-chloro-2,2-dimethylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,2-dimethylbut-3-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is transformed into more oxidized products through the addition of oxygen atoms or removal of hydrogen atoms.
Comparison with Similar Compounds
Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be compared with similar compounds such as:
Ethyl 2,3-dimethylbut-2-enoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-chloro-2-methylbut-2-enoate: Has a different substitution pattern, affecting its reactivity and applications.
The presence of the chlorine atom in this compound makes it unique and versatile for various chemical transformations.
Properties
Molecular Formula |
C8H13ClO2 |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
ethyl 3-chloro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H13ClO2/c1-5-11-7(10)8(3,4)6(2)9/h2,5H2,1,3-4H3 |
InChI Key |
UZOMWRNSIOTCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C)Cl |
Origin of Product |
United States |
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